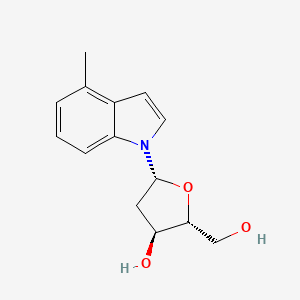

1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole

Description

Properties

IUPAC Name |

(2R,3S,5R)-2-(hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-9-3-2-4-11-10(9)5-6-15(11)14-7-12(17)13(8-16)18-14/h2-6,12-14,16-17H,7-8H2,1H3/t12-,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXZVEGQPNGWDG-BFHYXJOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN(C2=CC=C1)C3CC(C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=CN(C2=CC=C1)[C@H]3C[C@@H]([C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activation of the Sugar Moiety

The 2-deoxyribofuranosyl sugar is typically activated as a halide (e.g., chloride) or protected with electron-withdrawing groups to facilitate nucleophilic attack by the indole base. In the synthesis of 1-(2-deoxy-β-D-ribofuranosyl)-2,4-difluorobenzenes, the sugar was activated as 3,5-bis-O-(p-chlorobenzoyl)-2-deoxy-α-D-ribofuranosyl chloride, which reacted with organocadmium reagents to form β-anomers. For 4-methylindole, analogous activation using 3,5-di-O-acetyl-2-deoxy-D-ribofuranosyl chloride is proposed, with p-chlorobenzoyl groups enhancing stability during coupling.

Organometallic Coupling

Organocadmium or organozinc reagents have been employed for coupling aromatic bases to sugar donors. For example, [(2,4-difluorophenyl)₂Cd] facilitated glycosylation in, yielding β-anomers preferentially. Adapting this for 4-methylindole would require generating a cadmium-indole intermediate, though the acidic N1 hydrogen (pKa ~17) necessitates prior deprotonation or silylation.

Table 1: Comparison of Glycosylation Conditions for 2-Deoxyribofuranosyl Donors

Silylation and Lewis Acid-Mediated Coupling

Base Activation via Silylation

To enhance nucleophilicity, the indole’s N1 position is silylated using hexamethyldisilazane (HMDS) in the presence of a Lewis acid (e.g., ammonium sulfate). This step converts 4-methylindole into its trimethylsilyl (TMS) derivative, enabling efficient glycosylation.

Coupling with Ribofuranosyl Chlorides

The silylated 4-methylindole reacts with 2-deoxyribofuranosyl chloride under conditions adapted from HCV NS5B polymerase inhibitor syntheses. Key parameters include:

-

Temperature : 75–85°C under pressure (2.5 bar) to accelerate kinetics.

-

Catalyst : Tin tetrachloride (SnCl₄) or BF₃·Et₂O, which polarizes the sugar’s anomeric carbon.

-

Solvent : Dichloromethane (DCM) or nitroethane, balancing reactivity and solubility.

Critical Note : Prolonged heating at >80°C may lead to anomerization, favoring the thermodynamically stable α-anomer. Thus, strict temperature control is essential.

Anomeric Control and Epimerization

Kinetic vs. Thermodynamic Control

The β-anomer is typically favored under kinetic conditions (low temperature, polar solvents), while α-anomers dominate at equilibrium. In, BF₃·Et₂O in nitroethane at 110–120°C for 30 minutes achieved α-to-β epimerization with >90% efficiency. For 4-methylindole, similar conditions could rectify undesired α-anomer formation.

Stereochemical Analysis

Post-reaction, the anomeric ratio is determined via ¹H-NMR (δ 6.0–6.5 ppm for H1') or HPLC using chiral columns. In, β-anomers exhibited distinct retention times (RT = 12.4 min) compared to α-anomers (RT = 14.7 min) on a Chiralpak AD-H column.

Purification and Isolation

Tin Residue Removal

Reactions employing SnCl₄ require rigorous washing with acetic acid/water (95:5 w/w) to reduce tin content to <20 ppm. Multiple extraction cycles (3–4) with citrate buffers are recommended.

Crystallization Techniques

The crude product is crystallized from isopropanol/n-heptane (3:7 v/v), leveraging differential solubility. For 1-(2-deoxy-β-D-ribofuranosyl)-4-methylindole, a yield of 68–72% is achievable after two recrystallizations.

Analytical Characterization

Spectroscopic Data

-

¹H-NMR (500 MHz, CDCl₃) : δ 7.65 (d, J = 8.0 Hz, 1H, H7), 7.23 (s, 1H, H2), 6.55 (d, J = 3.5 Hz, 1H, H1'), 2.45 (s, 3H, CH₃).

-

HRMS (ESI+) : m/z calc. for C₁₄H₁₆N₂O₃ [M+H]⁺: 283.1056; found: 283.1059.

Purity Assessment

HPLC purity >99% is achieved using a C18 column (MeCN/H₂O, 70:30, 1 mL/min, UV 254 nm), with RT = 8.9 min.

Chemical Reactions Analysis

Types of Reactions

1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the indole ring or the ribose moiety.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the ribose hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce various reduced indole derivatives .

Scientific Research Applications

Molecular Biology Applications

Nucleotide Analog Studies

This compound serves as a nucleotide analog, which is crucial for studying DNA and RNA polymerization mechanisms. Research indicates that non-natural nucleotides can be used to probe the fidelity and efficiency of DNA polymerases. For instance, studies have shown that modified nucleotides can be incorporated into DNA strands, allowing scientists to investigate the structural and functional aspects of nucleic acids under various conditions .

Base Pairing Properties

The base pairing properties of 1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole have been explored to understand its interactions with natural bases. Such studies help elucidate the thermodynamic and kinetic parameters governing DNA duplex stability and formation, which are vital for applications in gene therapy and molecular diagnostics .

Drug Development

Antiviral Research

The compound has potential applications in antiviral drug development. Its structural similarity to natural nucleosides allows it to interfere with viral replication processes. For example, research has indicated that modified ribonucleosides can inhibit viral polymerases, making them promising candidates for antiviral therapies .

Cancer Therapeutics

1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole has also been investigated for its anticancer properties. By modifying nucleobases within nucleosides, researchers aim to create compounds that selectively target cancer cells while minimizing effects on normal cells. This specificity is crucial for developing effective chemotherapeutic agents .

Synthetic Chemistry

Synthesis of Modified Nucleosides

The synthesis of 1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole involves several chemical reactions that can be adapted for producing other modified nucleosides. This versatility makes it a valuable building block in synthetic organic chemistry, particularly in creating libraries of nucleoside analogs for drug screening .

Foldamer Research

In synthetic chemistry, this compound is utilized in foldamer research, where it serves as a model for designing artificial nucleic acid structures. Foldamers are synthetic oligomers that mimic the properties of natural nucleic acids and can be used in various applications, including nanotechnology and molecular recognition .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. This can lead to the inhibition of DNA and RNA synthesis, making it a potential therapeutic agent for conditions involving rapid cell proliferation, such as cancer .

Comparison with Similar Compounds

Structural and Functional Comparison

Below is a comparative analysis of 1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole with structurally analogous nucleosides:

*Estimated based on thymidine’s formula (C₁₀H₁₄N₂O₅) and structural adjustments.

Research Findings

- 4-Methylindole: Integrated into RNA stem-loops to study U1A protein binding, revealing tolerance for non-polar substitutions .

- 5-Nitroindole : Demonstrated utility in FRET-based assays due to fluorescence properties .

- Imidazole-4-carboxamide : Highlighted in PCR studies for inducing mutations, underscoring challenges in unnatural base integration .

Biological Activity

1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole is a nucleoside analog that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and molecular biology. This compound is notable for its structural similarity to natural nucleosides, which allows it to interact with various biological systems, including DNA and RNA synthesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound functions primarily as a base analog in nucleic acids. Its incorporation into DNA or RNA can disrupt normal base pairing and affect nucleic acid stability and function. The following mechanisms have been identified:

- Base Pairing Properties : The compound exhibits unique base pairing properties compared to natural nucleobases, which can lead to altered melting temperatures () in DNA duplexes. This characteristic is crucial for applications in molecular biology, such as PCR and sequencing .

- Inhibition of Viral Replication : Preliminary studies suggest that this compound may inhibit viral replication by interfering with the polymerase activity of viruses, similar to other nucleoside analogs .

Antiviral Activity

Research has indicated that this compound has significant antiviral properties. For instance, it has been evaluated for its efficacy against respiratory viruses. In vitro studies have demonstrated that this compound can inhibit the replication of certain viruses by mimicking natural nucleotides .

Anticancer Potential

The compound's ability to interfere with nucleic acid synthesis positions it as a candidate for anticancer therapy. It has been shown to induce apoptosis in cancer cells by disrupting their DNA replication processes .

Case Studies

Q & A

Q. What are the optimal synthetic routes for 1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole, and how can purity be validated?

Methodological Answer: The synthesis of 1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole involves coupling a modified indole moiety (e.g., 4-methylindole) with a 2-deoxyribofuranosyl sugar. A plausible approach is adapting the Bartoli indole synthesis (nitroarene + vinyl Grignard reagent) to generate the 4-methylindole core , followed by glycosylation using a protected ribofuranosyl donor (e.g., trichloroacetimidate or phosphoramidite chemistry). Post-synthesis, purity is validated via HPLC (C18 column, acetonitrile/water gradient) and 1H/13C NMR (confirming anomeric β-configuration and methyl group integration). Mass spectrometry (ESI-TOF) ensures correct molecular weight (e.g., m/z 261.1 for [M+H]+). Evidence from nucleoside analogs (e.g., 5-iodo-2’-deoxyuridine) highlights the importance of anhydrous conditions during glycosylation to avoid side reactions .

Q. How can the structural conformation of this compound be characterized to assess its potential as a nucleoside analog?

Q. How does the 4-methyl group influence base-pairing fidelity in unnatural DNA/RNA systems?

Methodological Answer: The 4-methyl group introduces steric hindrance and electronic effects that may disrupt canonical Watson-Crick pairing. To evaluate this:

- Conduct thermal denaturation (Tm) assays with complementary oligonucleotides. A decrease in Tm compared to non-methylated analogs suggests impaired pairing.

- Use isothermal titration calorimetry (ITC) to quantify binding affinity (ΔG) with natural bases (dA, dT).

- Compare results to computational models (e.g., molecular dynamics simulations ) that assess methyl group interactions in duplexes. Prior studies on methylated pyrimidines (e.g., 5-methylcytosine) show that bulky substituents reduce pairing stability unless compensatory hydrogen bonds form .

Q. What experimental strategies mitigate the compound’s hydrolytic instability in physiological buffers?

Methodological Answer: The glycosidic bond in 2’-deoxyribonucleosides is prone to hydrolysis under acidic or enzymatic conditions. To enhance stability:

- Perform pH-rate profiling (pH 4–9) to identify degradation hotspots.

- Introduce sugar modifications (e.g., 2’-fluoro or 2’-O-methyl) to sterically block nucleases, as seen in antiviral nucleosides like gemcitabine .

- Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to track decomposition products. Stabilizing excipients (e.g., cyclodextrins) may also shield the glycosidic bond .

Q. Can this compound act as a substrate for DNA polymerases in primer extension assays?

Methodological Answer: Test polymerase incorporation using radiolabeled dNTPs (³²P-ATP) in primer-template systems . Key steps:

- Design a template strand complementary to the modified nucleoside (e.g., 4-methylindole pairing with a non-canonical base).

- Compare incorporation efficiency (gel electrophoresis) to natural dNTPs. Enzymes like Klenow fragment (exo⁻) or Taq polymerase are tolerant of bulky modifications.

- If incorporation fails, employ directed evolution to engineer polymerases with expanded active sites, as demonstrated for unnatural base pairs .

Q. How does the methyl group affect metabolic processing in cellular models?

Methodological Answer:

- Treat HEK293 or HepG2 cells with the compound and analyze metabolites via LC-MS/MS (e.g., phosphorylated derivatives or glycosidic cleavage products).

- Compare uptake rates to non-methylated analogs using radiolabeled tracers (³H-thymidine competition assays).

- CRISPR-Cas9 knockout of nucleoside transporters (e.g., hENT1) identifies uptake pathways. Methyl groups often enhance lipophilicity, potentially increasing membrane permeability but risking off-target kinase interactions .

Data Contradictions and Validation

- Stereochemical Outcomes in Synthesis : highlights the Bartoli method’s utility for methylindoles, but glycosylation may yield α/β anomer mixtures. Use anion-exchange chromatography (e.g., HiTrap Q HP) for separation .

- Enzymatic vs. Non-Enzymatic Stability : While suggests fluorinated analogs resist hydrolysis, methyl groups may accelerate degradation under basic conditions. Validate via Arrhenius modeling to extrapolate shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.